molecular formula C21H24O12 B3041578 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate CAS No. 32748-59-7

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate

Cat. No. B3041578
CAS RN: 32748-59-7
M. Wt: 468.4 g/mol
InChI Key: PQXVOALTWKYYIH-YRIDSSQKSA-N
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Description

Molecular Structure Analysis

The benzene ring of 2 H -chromen-2-one had some characteristic absorption bands for aromatic C=C bonds in region at ν = 1540–1480 cm−1. 1 H NMR spectra exhibited chemical shifts in accordance with the structure of compounds .

Scientific Research Applications

Synthesis of Sugar Esters

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, a derivative of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate, is widely used as an intermediate for the synthesis of sugar esters . The brominated derivatives of sugars are important intermediates, which can be used to synthesize sugar-containing drugs and biochemical reagents of sugars .

Development of New Drugs

Studies on the modification of sugars and their derivatives to leading drugs have become an active field in the research and development of new drugs . Based on the intermediates of sugar-brominated derivatives, other carbohydrate derivatives with biological and pharmacological functions can be further synthesized .

Catalysts in Chemical Reactions

In the preparation of α-D-glucose pentaacetate, catalysts are mainly used. The traditional homogeneous catalysts have low phase diffusion resistance, are easy to control and conveniently operated in the catalytic process .

Resolution of Amino Acid Derivatives

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate, a derivative of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate, is used as a chiral reagent for the resolution of amino acid derivatives . It may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

Antibacterial and Antifungal Activities

2H-chromen-2-one compounds, which are derivatives of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate, exhibited remarkable antibacterial and antifungal activities against some typical bacteria and fungi .

Synthesis of Phenolic Glycosides

A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . For example, A. plantanifolium, which contains the glycoside 2-(1-hydroxy-6-oxo-cyclohex-2-ene-1-carboxymethyl)-phenyl-4,6-O-[(S)-4,4’,5,5’,6,6’-hexahydroxydiphenoyl]-β-D-glucopyranose is used for the treatment of rheumatalgia, paralysis and cardianeuria .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVOALTWKYYIH-YRIDSSQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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